![molecular formula C11H8Cl2N4 B581245 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1072944-85-4](/img/structure/B581245.png)
5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
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Description
5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (5-ADMP) is a versatile compound with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. It is a useful intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and agrochemicals. 5-ADMP is also a valuable tool for studying the structure-activity relationships of biomolecules and for investigating the mechanisms of action of various drugs.
Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
The chemistry of heterocyclic compounds like 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones showcases the value of such structures as building blocks for synthesizing a diverse array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds under mild conditions facilitates the generation of versatile cynomethylene dyes from a broad spectrum of precursors, including amines and phenols. This chemistry is pivotal for advancements in heterocyclic compounds and dyes synthesis, illustrating the potential of pyrazole derivatives in organic synthesis and materials science (Gomaa & Ali, 2020).
Anticancer Properties of Pyrazoline Derivatives
Research on pyrazoline derivatives reveals their significant biological activity, particularly in anticancer applications. Pyrazoline, a five-membered ring compound containing three carbon and two nitrogen atoms, has been synthesized through various methods to exhibit a high biological effect. These derivatives have been explored for their potential in anticancer activity, highlighting the role of pyrazoline as a promising moiety in cancer research. The exploration of pyrazoline against cancer demonstrates its significance and opens new avenues for research in developing effective anticancer agents (Ray et al., 2022).
Therapeutic Applications of Pyrazolines
Pyrazolines, known for their diverse biological properties, have been studied extensively for therapeutic applications. This research includes investigating pyrazoline derivatives for antimicrobial, anti-inflammatory, analgesic, antidepressant, and notably, anticancer activities. These compounds act through various pharmacological mechanisms, such as inhibiting cannabinoid CB1 receptors, antiepileptic, antitrypanosomal, antiviral activities, and more. The versatility of pyrazoline derivatives in pharmacology underscores their potential as novel therapeutic agents, fostering further research in drug development (Shaaban et al., 2012).
properties
IUPAC Name |
5-amino-1-(2,6-dichlorophenyl)-3-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4/c1-6-7(5-14)11(15)17(16-6)10-8(12)3-2-4-9(10)13/h2-4H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYUEANPJMLQQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674594 |
Source
|
Record name | 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
1072944-85-4 |
Source
|
Record name | 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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